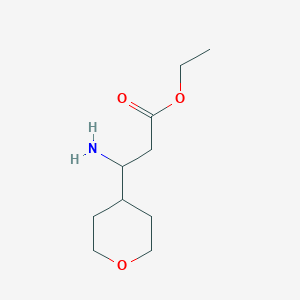

Ethyl 3-amino-3-(oxan-4-yl)propanoate

Description

Significance of Beta-Amino Esters in Synthetic Organic Chemistry

Beta-amino esters are a class of organic compounds characterized by an amino group located at the beta position (the second carbon away) relative to the carbonyl group of an ester. This structural arrangement imparts unique chemical reactivity and makes them valuable building blocks in synthesis.

They are key precursors in the synthesis of β-lactams, a core structure in many antibiotic drugs, and various other biologically active heterocyclic compounds. mdpi.com The conjugate addition of amines to α,β-unsaturated esters, known as the aza-Michael reaction, is a common and efficient method for their preparation. organic-chemistry.org

Furthermore, the polymerization of beta-amino esters leads to the formation of poly(β-amino esters) (PBAEs). resolvemass.canih.gov These polymers are of significant interest in the biomedical field due to their biodegradability and pH-responsiveness. resolvemass.carsc.org The ester linkages in the polymer backbone are susceptible to hydrolysis, allowing the polymer to break down into non-toxic smaller molecules, which is advantageous for applications like drug delivery and tissue engineering. resolvemass.carsc.org The amine groups in the backbone can be protonated in acidic environments, making PBAEs suitable for creating "smart" materials that respond to pH changes, for instance, to target the acidic microenvironment of tumors or facilitate endosomal escape of therapeutic payloads. resolvemass.carsc.org

Key Synthetic Routes to Beta-Amino Esters:

| Reaction Type | Description |

| Aza-Michael Addition | The conjugate addition of a primary or secondary amine to an α,β-unsaturated ester. This is one of the most common and atom-economical methods. organic-chemistry.org |

| Mannich Reaction | A three-component condensation of an aldehyde, an amine, and a compound with an acidic proton (like a malonic ester), followed by further transformations. |

| Reduction of β-Enamino Esters | The selective reduction of the carbon-carbon double bond of a β-enamino ester provides access to the corresponding β-amino ester. acs.org |

| Ring-opening of Aziridines | Nucleophilic attack on an activated aziridine (B145994) ring by a suitable carbon nucleophile can yield a β-amino ester derivative. |

Role of the Oxane (Tetrahydropyran) Ring in Organic Synthesis

The oxane ring, formally known as tetrahydropyran (B127337) (THP) according to IUPAC nomenclature, is a saturated six-membered heterocycle containing five carbon atoms and one oxygen atom. wikipedia.orgdrugbank.com This structural unit is prevalent in a vast array of natural products, particularly in polyether antibiotics and marine natural products, which often exhibit significant biological activity. rsc.orgntu.edu.sg Consequently, the development of synthetic methodologies for the stereocontrolled construction of the tetrahydropyran ring system is a major focus in organic chemistry. rsc.orgyork.ac.uk

One of the most widespread uses of the tetrahydropyran moiety in the laboratory is as a protecting group for alcohols. wikipedia.org The reaction of an alcohol with 3,4-dihydropyran forms a 2-tetrahydropyranyl (THP) ether, which is stable to a wide range of reaction conditions, particularly those involving strong bases, organometallic reagents, and nucleophiles. This protecting group can be readily removed under acidic aqueous conditions. wikipedia.org

Common Strategies for Tetrahydropyran Ring Synthesis:

| Strategy | Description |

| Prins Cyclization | An acid-catalyzed reaction between an alkene with a hydroxyl group (a homoallylic alcohol) and an aldehyde or ketone, forming a tetrahydropyran ring. ntu.edu.sg |

| Hetero-Diels-Alder Reaction | A cycloaddition reaction between a diene and a dienophile containing a heteroatom (in this case, an oxygen-containing dienophile like a carbonyl compound) to form a dihydropyran, which can then be reduced to a tetrahydropyran. rsc.org |

| Intramolecular Williamson Ether Synthesis | The cyclization of a halo-alcohol, where an alkoxide intramolecularly displaces a halide on the same molecule to form the cyclic ether. |

| Oxo-Michael Addition | Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone, ester, or nitrile to close the ring. rsc.org |

Structural and Mechanistic Considerations of Beta-Amino Esters with Heterocyclic Substituents

The presence of a heterocyclic substituent, such as the oxane ring in Ethyl 3-amino-3-(oxan-4-yl)propanoate, directly attached to the stereocenter at the β-position has important structural and mechanistic implications. The heterocyclic group can significantly influence the molecule's conformation, reactivity, and potential biological interactions. mdpi.com

The oxane ring is a bulky, non-planar substituent. Its preferred chair conformation will sterically hinder the approach of reagents to the adjacent reactive centers, namely the amino group and the ester. This steric bulk can be exploited to achieve diastereoselectivity in reactions involving the β-amino ester. For example, in the alkylation of the amine or the hydrolysis of the ester, the oxane ring will likely direct the incoming reagent to the less hindered face of the molecule.

From a mechanistic standpoint, the oxygen atom within the oxane ring is capable of acting as a hydrogen bond acceptor. This can lead to intramolecular hydrogen bonding with the N-H protons of the amino group, which could influence the molecule's preferred conformation in solution and potentially modulate the nucleophilicity of the nitrogen atom.

Furthermore, the structural properties of the enolates derived from β-amino esters are a subject of detailed study. nih.gov The aggregation state of these lithium enolates in solution can be complex, often forming hexameric structures. nih.gov The presence of a bulky, non-aromatic heterocyclic substituent like oxane would be expected to influence the stability and structure of these aggregates, thereby affecting the stereochemical outcome of subsequent alkylation reactions. The combination of the β-amino acid structure with a heterocyclic core is a recurring motif in compounds designed for various biological activities, including antiviral and antibacterial applications. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-3-(oxan-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-2-14-10(12)7-9(11)8-3-5-13-6-4-8/h8-9H,2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZXLMBRCWSZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Amino 3 Oxan 4 Yl Propanoate

Direct Synthesis Strategies

Direct approaches to construct the ethyl 3-amino-3-(oxan-4-yl)propanoate scaffold involve the formation of the C-N bond at the C3 position in a highly convergent manner. Key strategies include conjugate additions to α,β-unsaturated esters, Mannich-type reactions, and carbon-carbon bond-forming reactions to generate advanced β-amino acid precursors.

Michael Addition Approaches (Aza-Michael Reactions)

The aza-Michael reaction, a powerful tool for C-N bond formation, represents a straightforward approach to the target compound. This strategy involves the conjugate addition of an amine nucleophile to an α,β-unsaturated ester, such as ethyl 3-(oxan-4-yl)acrylate.

A plausible synthetic route commences with the preparation of the Michael acceptor, ethyl 3-(oxan-4-yl)acrylate. This can be efficiently synthesized via a Horner-Wadsworth-Emmons reaction between tetrahydropyran-4-carbaldehyde and a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate. This olefination reaction typically favors the formation of the (E)-alkene.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Tetrahydropyran-4-carbaldehyde | Triethyl phosphonoacetate | Horner-Wadsworth-Emmons | Ethyl 3-(oxan-4-yl)acrylate |

Once the α,β-unsaturated ester is obtained, the subsequent aza-Michael addition can be performed. While various nitrogen nucleophiles can be employed, for the synthesis of the primary amine, a protected form of ammonia (B1221849), such as an azide (B81097) salt followed by reduction, or a direct addition of ammonia under specific conditions, can be envisioned. The reaction is often catalyzed by a base to facilitate the addition.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Ethyl 3-(oxan-4-yl)acrylate | Ammonia | Aza-Michael Addition | This compound |

Mannich-type Reactions for β-Amino Ester Formation

The Mannich reaction and its variants provide another convergent route to β-amino esters. A particularly relevant approach is the three-component Mannich reaction, which brings together a ketone, an aldehyde, and an amine. In a highly analogous transformation, a cobalt-guanidine complex has been shown to catalyze the efficient three-component Mannich reaction of tetrahydro-4-pyranone with aromatic aldehydes and anilines, affording anti-diastereomers in high yields. libretexts.orgunishivaji.ac.in

Adapting this methodology, a one-pot synthesis of this compound could be envisioned. This would involve the reaction of tetrahydropyran-4-carbaldehyde, a suitable amine source (or a protected equivalent), and a C2-synthon that delivers the ethyl acetate (B1210297) moiety, such as a ketene (B1206846) silyl (B83357) acetal (B89532) of ethyl acetate. The reaction would likely proceed through an in situ-generated imine, which is then attacked by the enolate equivalent.

| Component 1 | Component 2 | Component 3 | Reaction Type | Product |

| Tetrahydropyran-4-carbaldehyde | Ketene silyl acetal of ethyl acetate | Ammonia | Mannich-type | This compound |

C-C Coupling Methodologies for β-Amino Acid Precursors

Carbon-carbon bond-forming reactions can be employed to construct the carbon skeleton of the target β-amino acid, followed by the introduction of the amino group. The Reformatsky reaction is a classic and effective method for the synthesis of β-hydroxy esters, which can serve as precursors to β-amino esters. libretexts.orgbyjus.com

In a potential application of this reaction, tetrahydropyran-4-carbaldehyde can be treated with ethyl bromoacetate (B1195939) in the presence of activated zinc. byjus.com This generates a zinc enolate that adds to the aldehyde, yielding ethyl 3-hydroxy-3-(oxan-4-yl)propanoate after an acidic workup. byjus.comscribd.com The resulting β-hydroxy ester can then be converted to the corresponding β-amino ester through a variety of methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or conversion to a leaving group and subsequent displacement with an amine.

| Reactant 1 | Reactant 2 | Metal | Product |

| Tetrahydropyran-4-carbaldehyde | Ethyl bromoacetate | Zinc | Ethyl 3-hydroxy-3-(oxan-4-yl)propanoate |

Indirect Synthesis Pathways

Indirect synthetic routes to this compound rely on the formation of a propanoate derivative with a latent amino group at the C3 position, which is then converted to the desired amine in a subsequent step. These pathways often involve the reduction of nitro or imino functionalities.

Functional Group Interconversions on Precursors

This approach involves the synthesis of a precursor molecule where a functional group at the C3 position can be readily transformed into an amino group. As mentioned in the C-C coupling section, a β-hydroxy ester is an excellent precursor. The conversion of the hydroxyl group to an amino group is a common functional group interconversion.

One established method is the Mitsunobu reaction. The β-hydroxy ester, ethyl 3-hydroxy-3-(oxan-4-yl)propanoate, can be treated with a nitrogen nucleophile like phthalimide (B116566) or hydrazoic acid in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). Subsequent hydrolysis or reduction of the resulting phthalimide or azide, respectively, would furnish the target primary amine.

| Precursor | Reagents | Transformation | Product |

| Ethyl 3-hydroxy-3-(oxan-4-yl)propanoate | Phthalimide, PPh3, DEAD | Mitsunobu Reaction | Ethyl 3-phthalimido-3-(oxan-4-yl)propanoate |

| Ethyl 3-phthalimido-3-(oxan-4-yl)propanoate | Hydrazine | Deprotection | This compound |

Reduction of Nitro- and Imino-Substituted Propanoates

The reduction of a nitro group to a primary amine is a robust and widely used transformation in organic synthesis. This indirect pathway would begin with the synthesis of ethyl 2-nitro-3-(oxan-4-yl)propanoate. This can be achieved through a Henry (nitroaldol) reaction between tetrahydropyran-4-carbaldehyde and nitroethane. wikipedia.org The resulting β-nitro alcohol can then be dehydrated to the corresponding nitroalkene, followed by a Michael addition of an ethyl ester enolate, or directly subjected to conditions that yield the desired nitropropanoate.

Once the nitro-substituted propanoate is in hand, a variety of reducing agents can be employed to convert the nitro group to the amine. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel under a hydrogen atmosphere is a common and effective method. libretexts.org Alternatively, chemical reducing agents like zinc or iron in acidic media can also be used.

| Precursor | Reducing Agent(s) | Reaction Type | Product |

| Ethyl 2-nitro-3-(oxan-4-yl)propanoate | H2, Pd/C | Reduction | This compound |

Another viable indirect route involves the reductive amination of a β-keto ester. The synthesis of the precursor, ethyl 3-(oxan-4-yl)-3-oxopropanoate, can be accomplished by the acylation of a malonic ester with an activated derivative of tetrahydropyran-4-carboxylic acid, followed by decarboxylation.

With the β-keto ester prepared, reductive amination can be performed by treating it with ammonia or an ammonia source in the presence of a reducing agent. organic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.net This reaction proceeds through the in situ formation of an enamine or imine intermediate, which is then reduced to the target β-amino ester.

| Precursor | Reagents | Reaction Type | Product |

| Ethyl 3-(oxan-4-yl)-3-oxopropanoate | Ammonia, NaBH3CN | Reductive Amination | This compound |

Green Chemistry Approaches in β-Amino Ester Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. In the context of β-amino ester synthesis, green chemistry principles are actively being applied to reduce waste, minimize energy consumption, and utilize less hazardous substances. These approaches offer significant advantages over traditional methods, which often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents. This section explores several key green strategies that have been successfully employed for the synthesis of β-amino esters and related compounds.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under neat conditions, is a primary goal of green chemistry as it eliminates solvent-related waste, cost, and safety hazards. Several effective solvent-free methods for the synthesis of β-amino esters and their precursors have been developed.

One prominent approach is the Michael 1,4-addition of amines to α,β-unsaturated esters. This reaction can be conducted under solvent-free and environmentally friendly conditions at room temperature, mediated by solid lithium perchlorate, to yield the corresponding saturated amines. organic-chemistry.org Similarly, an efficient and simple conjugate addition of aromatic and aliphatic amines to α,β-unsaturated carbonyl compounds can be achieved without solvents using a catalytic amount of silicon tetrachloride, resulting in very good yields of the Michael adducts. organic-chemistry.org

Catalytic systems are often employed to facilitate these solvent-free reactions. For instance, iron(III) triflate has been shown to be an eco-friendly and efficient catalyst for the synthesis of β-enamino ketones and esters from β-dicarbonyl compounds and primary amines. researchgate.net This method requires only a small amount of catalyst (1 mole %) and proceeds rapidly (2–10 minutes) at ambient temperature. researchgate.net Another novel technique involves the use of a planetary ball mill, which enables the solvent-free addition of amines to dialkylacetylendicarboxylates or alkylpropiolates, achieving quantitative conversion in just five minutes without any catalyst or base. organic-chemistry.org

Enzymatic methods also align well with solvent-free conditions. The Candida antarctica lipase (B570770) B (CALB)-catalyzed hydrolysis of carbocyclic 5–8-membered cis β-amino esters has been successfully performed under solvent-free conditions, demonstrating the potential of biocatalysis in green synthesis. nih.gov

Table 1: Comparison of Solvent-Free Methodologies for β-Amino Ester Synthesis

| Method | Catalyst/Mediator | Key Advantages | Ref. |

|---|---|---|---|

| Aza-Michael Addition | Solid Lithium Perchlorate | Environmentally friendly, room temperature | organic-chemistry.org |

| Conjugate Addition | Silicon Tetrachloride | Simple procedure, very good yields | organic-chemistry.org |

| Condensation | Iron(III) Triflate | Eco-friendly, low catalyst loading, short reaction time | researchgate.net |

| Mechanochemical Addition | Planetary Ball Mill | Catalyst-free, quantitative conversion, rapid | organic-chemistry.org |

| Enzymatic Hydrolysis | Candida antarctica lipase B | Biocatalytic, environmentally benign | nih.gov |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times, increased product yields, and often milder reaction conditions compared to conventional heating methods. tandfonline.comtandfonline.com This technology has been effectively applied to various stages of β-amino ester synthesis.

A rapid and efficient two-step synthesis of β-amino-α,β-unsaturated esters has been reported where microwave assistance was used throughout the process, leading to excellent yields and short reaction times. tandfonline.comtandfonline.com The significant advantage noted is the drastic reduction in reaction time due to the heating effects of microwave irradiation, without negatively impacting the yields or geometries of the products. tandfonline.com

Microwave irradiation also accelerates the Michael 1,4-addition of primary and secondary amines to α,β-unsaturated carboxylic acid esters. rsc.org Furthermore, the combination of microwave heating with solvent-free conditions provides a particularly green synthetic route. The preparation of β-amino esters and α,β-unsaturated ketones has been achieved by reacting α-amino esters with 1,3-dicarbonyl compounds under solvent-free conditions using a domestic microwave oven, often with a solid support like K-10 or KSF montmorillonite (B579905) clay. scielo.br This approach is presented as an attractive, clean methodology that significantly reduces reaction times. scielo.br

The synthesis of poly(β-amino esters) has also benefited from this technology. An environmentally friendly polymerization process was developed using microwave irradiation without the need for additional solvents or catalysts, proceeding via a Michael addition polymerization. rsc.orgrsc.org

Table 2: Examples of Microwave-Assisted Synthesis in β-Amino Ester Chemistry

| Reaction Type | Conditions | Key Findings | Ref. |

|---|---|---|---|

| Synthesis of β-amino-α,β-unsaturated esters | Two-step synthesis, microwave throughout | Excellent yields, greatly reduced reaction times | tandfonline.comtandfonline.com |

| Michael 1,4-Addition | Primary/secondary amines and α,β-unsaturated esters | Accelerated reaction rates | rsc.org |

| Enamine Synthesis | α-amino esters and 1,3-dicarbonyls | Solvent-free, domestic microwave, good to excellent yields | scielo.br |

| Polymerization | Michael addition of diacrylate and piperazine | Environmentally friendly, no solvent or catalyst required | rsc.orgrsc.org |

Catalytic Strategies (e.g., Ceric Ammonium (B1175870) Nitrate (B79036), Trifluoromethanesulfonic Acid, Copper(0))

The use of catalysts is fundamental to green chemistry, as they can replace stoichiometric reagents, increase reaction efficiency, and enable reactions under milder conditions. Various catalysts have been found to be effective for the synthesis of β-amino esters and related structures.

Ceric Ammonium Nitrate (CAN)

Ceric ammonium nitrate (CAN) is an efficient catalyst for the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds, producing β-amino carbonyl compounds in very good yields under mild conditions in water. organic-chemistry.org The reaction is procedurally simple, though it shows limited chemoselectivity, with aromatic amines being unreactive. organic-chemistry.org CAN has also been extensively used to catalyze the reaction between β-dicarbonyl compounds (including β-ketoesters) and aromatic or aliphatic primary amines to give β-enaminones, which are precursors to β-amino esters. organic-chemistry.orgresearchgate.net This method is general, efficient, and proceeds at room temperature with short reaction times, establishing CAN as a cost-effective and sustainable catalyst. organic-chemistry.org The catalyst can also be used in combination with microwave irradiation and a solvent like polyethylene (B3416737) glycol 400 (PEG 400) to synthesize β-amino ketones. mdpi.com

Trifluoromethanesulfonic Acid (TfOH)

Trifluoromethanesulfonic acid (TfOH), a strong Brønsted acid, is a versatile catalyst in organic synthesis. It has been shown to catalyze a highly efficient synthesis of biologically active β-acylamino ketones from an aldehyde, a ketone, and a nitrile in a one-pot reaction. organic-chemistry.org The process involves a sequential aldol (B89426) reaction followed by a Ritter reaction. organic-chemistry.org In another application, trifluoromethanesulfonic acid was used as a catalyst for the direct one-step synthesis of ethyl 3-(pyridin-2-ylamino) propanoate from 2-aminopyridine (B139424) and ethyl acrylate. google.com

Copper(0)

Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and potential for recycling. Cellulose-supported copper(0) has been reported as an efficient catalyst for the aza-Michael reaction of N-nucleophiles, such as amines, with α,β-unsaturated compounds. organic-chemistry.org This system produces the corresponding β-amino compounds in excellent yields, and the catalyst can be recovered and reused for several cycles with consistent activity. organic-chemistry.org

Table 3: Overview of Selected Catalytic Strategies

| Catalyst | Reaction Type | Substrates | Key Advantages | Ref. |

|---|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Aza-Michael Reaction | Amines + α,β-unsaturated carbonyls | Mild conditions, good yields, runs in water | organic-chemistry.org |

| Ceric Ammonium Nitrate (CAN) | Enaminone Synthesis | Amines + β-dicarbonyl compounds | Room temperature, short reaction times, broad scope | organic-chemistry.org |

| Trifluoromethanesulfonic Acid (TfOH) | Aldol-Ritter Reaction | Aldehyde + Ketone + Nitrile | One-pot synthesis of β-acylamino ketones | organic-chemistry.org |

| Cellulose-supported Copper(0) | Aza-Michael Reaction | Amines + α,β-unsaturated compounds | Recyclable catalyst, excellent yields, consistent activity | organic-chemistry.org |

Advanced Synthetic Approaches and Stereochemistry

Asymmetric Synthesis of β-Amino Esters

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. For β-amino esters, this is crucial as different enantiomers can have varied biological activities. gcms.cz Strategies often involve the use of chiral catalysts or enzymes to control the stereochemical outcome of the reaction.

Chiral catalysis is a powerful tool for the enantioselective synthesis of β-amino esters. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Transition-metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru) with chiral phosphine (B1218219) ligands, are commonly employed for the asymmetric hydrogenation of β-enamino esters, which are precursors to β-amino esters. rsc.org

For instance, a potential route to Ethyl 3-amino-3-(oxan-4-yl)propanoate would involve the asymmetric hydrogenation of a corresponding β-enamino ester precursor. Chiral BINOL-derived aldehyde catalysts have also been developed for the asymmetric α-functionalization of N-unprotected amino esters, showcasing the versatility of organocatalysis in these transformations. nih.gov The catalyst's structure, particularly the chiral ligand, creates a chiral environment that forces the reaction to proceed through a lower energy transition state for one enantiomer over the other. rsc.org Copper-catalyzed 1,4-reduction and rhodium-catalyzed C-H insertion reactions represent other advanced methods for synthesizing stereoselective β-amino acids and their derivatives.

Below is a table illustrating the performance of various chiral catalysts in the asymmetric hydrogenation of β-enamino esters, a key step in producing chiral β-amino esters.

| Catalyst/Ligand System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Ru(OAc)₂ with Chiral Ligand | N-acyl-β-(amino) acrylates | High | >90% | |

| Rhodium with Bisphosphepine Ligand | (Z)-enamines | 90% | High | |

| Copper(I) with Chiral Phosphine Ligand | α-imino ester | Good | up to 99% | nih.gov |

| Chiral BINOL Aldehyde | N-unprotected amino ester | Good | up to 90% | nih.gov |

Biocatalysis offers an environmentally friendly and highly selective alternative for producing enantiomerically pure compounds. researchgate.net Enzymes such as lipases, proteases, and esterases are widely used due to their ability to operate under mild conditions and exhibit high enantioselectivity. unipd.it

A common biocatalytic method is the kinetic resolution of a racemic mixture of β-amino esters. In this process, an enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other unreacted. researchgate.netmdpi.com For example, a lipase (B570770) could be used to selectively hydrolyze the ethyl ester of one enantiomer of racemic this compound, allowing for the separation of the unreacted, enantiomerically pure ester from the hydrolyzed acid. Lipases are particularly attractive for industrial-scale production due to their stability and broad substrate tolerance. researchgate.net Another approach involves imine reductases, which can catalyze the asymmetric reductive amination of ketones to produce chiral amines, which can be precursors to β-amino esters. researchgate.net

The table below presents representative results for the biocatalytic resolution of esters, demonstrating the high selectivity achievable with enzymatic methods.

| Enzyme | Substrate | Transformation | Enantiomeric Excess (ee %) of Product | Conversion (%) | Reference |

| Lipase | Racemic β-phenylalanine esters | Enantioselective hydrolysis | >99% (for remaining ester) | ~50% | researchgate.net |

| Hydantoinase | Racemic 6-substituted dihydrouracils | Enantioselective hydrolysis | >99% (for N-carbamoyl-(S)-β-amino acid) | High | researchgate.net |

| Nostoc cf-muscorum | 1-phenylethyl acetate (B1210297) | Enantioselective hydrolysis | >99% (for (R)-alcohol) | ~50% | mdpi.com |

| Ketoreductase | Ethyl 4-chloroacetoacetate | Asymmetric reduction | 99% (for (R)-alcohol) | 95% | mdpi.com |

Diastereoselective Control in β-Amino Ester Synthesis

When a molecule contains two or more stereocenters, diastereomers can be formed. Diastereoselective synthesis aims to control the relative configuration of these stereocenters. In the context of β-amino esters, which may have substituents at the α and/or β positions, controlling diastereoselectivity is crucial. scielo.br

One established method is the Reformatsky-type reaction, where a zinc enolate of an α-halo ester adds to an imine. scispace.com By using a chiral auxiliary on the imine's nitrogen atom, one can direct the nucleophilic attack to a specific face of the imine, thereby controlling the formation of one diastereomer over the other. A rhodium-catalyzed, one-pot, three-component coupling of an amine, an aldehyde, and ethyl bromoacetate (B1195939) has been shown to achieve complete diastereoselection in the synthesis of chiral β-amino esters. scispace.comjst.go.jp Similarly, the stereoselective alkylation of chiral derivatives of β-aminopropionic acid can produce α,β-disubstituted β-amino acid derivatives with high diastereomeric purity.

Mechanistic studies suggest that diastereoselectivity in some reactions, like selenium-catalyzed C-H amination to form amino alcohols, is controlled by stereoelectronic effects in the transition state, leading to the preferential formation of a single diastereomer. rsc.org

Stereochemical Characterization Techniques

Once a chiral compound is synthesized, its stereochemical purity must be confirmed. Several analytical techniques are employed for this purpose. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample. acs.org The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification. acs.org

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. While it can confirm the optical activity of a sample, it is less precise for determining enantiomeric excess compared to chiral HPLC. khanacademy.org

Vibrational Optical Activity (VOA): Advanced techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) can determine the absolute configuration of chiral molecules directly in solution by measuring the differential interaction with left and right circularly polarized infrared or Raman light, respectively. nih.gov

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration and the relative arrangement of all atoms in the molecule. nih.gov

Chemical Transformations and Derivative Synthesis

Amidation and Esterification Reactions

The presence of both an amine and an ester group allows for selective or exhaustive derivatization through amidation and esterification reactions.

Amidation of the Amino Group: The primary amino group of ethyl 3-amino-3-(oxan-4-yl)propanoate can readily undergo acylation with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents, to form the corresponding amides. The choice of acylating agent and reaction conditions can be tailored to introduce a wide array of substituents. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the N-acetyl derivative. More complex acyl groups can be introduced using peptide coupling reagents, which facilitate amide bond formation under mild conditions, a common strategy in medicinal chemistry.

Esterification and Transesterification: The ethyl ester functionality can be modified through hydrolysis followed by re-esterification or through transesterification. Basic or acidic hydrolysis of the ethyl ester yields the corresponding carboxylic acid, 3-amino-3-(oxan-4-yl)propanoic acid. This carboxylic acid can then be esterified with different alcohols under standard conditions, such as Fischer-Speier esterification (refluxing in the alcohol with a catalytic amount of strong acid), to produce a library of ester derivatives. Alternatively, transesterification can be achieved by heating the ethyl ester in the presence of a different alcohol and a suitable catalyst.

Below is a table summarizing representative amidation and esterification reactions.

| Transformation | Reagents and Conditions | Product |

| N-Acetylation | Acetyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | Ethyl 3-(acetylamino)-3-(oxan-4-yl)propanoate |

| N-Benzoylation | Benzoyl chloride, Pyridine, Dichloromethane, 0 °C to rt | Ethyl 3-(benzoylamino)-3-(oxan-4-yl)propanoate |

| Amide Coupling | Carboxylic acid (R-COOH), HATU, DIPEA, DMF, rt | Ethyl 3-(alkanamido/benzamido)-3-(oxan-4-yl)propanoate |

| Ester Hydrolysis | Lithium hydroxide, THF/Water, rt | 3-Amino-3-(oxan-4-yl)propanoic acid |

| Esterification | Methanol, Sulfuric acid (cat.), Reflux | Mthis compound |

Cyclization Reactions to Form Heterocyclic Derivatives

The 1,3-relationship between the amine and ester functionalities in this compound makes it an excellent precursor for the synthesis of various six-membered heterocyclic rings, particularly those containing nitrogen.

One of the most common cyclization reactions for β-amino esters is the formation of dihydropyrimidinones and related structures. For example, condensation with a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of an acid or base catalyst can lead to the formation of a dihydropyridine (B1217469) derivative through a Hantzsch-like reaction.

Furthermore, intramolecular cyclization can be induced. For instance, after conversion of the primary amine to a urea (B33335) or thiourea (B124793) by reaction with an isocyanate or isothiocyanate, subsequent base-catalyzed intramolecular cyclization can afford dihydropyrimidinone or dihydropyrimidinethione derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

The following table illustrates potential cyclization reactions to form heterocyclic derivatives.

| Heterocyclic Product | Reaction Type | Reagents and Conditions |

| Dihydropyrimidinone | Condensation/Cyclization | Urea, Ethanolic HCl, Reflux |

| Piperidin-2-one | Intramolecular Amidation | High temperature, catalyst |

| Tetrahydropyridinone | Condensation/Cyclization | α,β-Unsaturated ketone, Base catalyst |

Transformations of the Amine and Ester Functional Groups

Beyond simple amidation and esterification, the amine and ester groups can undergo a variety of other chemical transformations to generate a wider range of derivatives.

Transformations of the Amine Group: The primary amine can be converted to a secondary or tertiary amine through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). It can also participate in nucleophilic substitution reactions with alkyl halides, although this method can sometimes lead to over-alkylation. The amine can also be transformed into other nitrogen-containing functional groups, such as azides or sulfonamides.

Transformations of the Ester Group: The ethyl ester can be reduced to the corresponding primary alcohol, 3-amino-3-(oxan-4-yl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to a new class of amino alcohol derivatives. The ester can also react with Grignard reagents to yield tertiary alcohols, where two identical alkyl or aryl groups from the Grignard reagent are added to the carbonyl carbon.

A summary of these transformations is provided in the table below.

| Functional Group | Transformation | Reagents and Conditions | Product |

| Amine | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, Dichloromethane, rt | Ethyl 3-(alkylamino)-3-(oxan-4-yl)propanoate |

| Amine | Sulfonylation | Sulfonyl chloride, Pyridine, Dichloromethane, 0 °C to rt | Ethyl 3-(sulfonamido)-3-(oxan-4-yl)propanoate |

| Ester | Reduction | Lithium aluminum hydride, THF, 0 °C to rt | 3-Amino-3-(oxan-4-yl)propan-1-ol |

| Ester | Grignard Reaction | Grignard reagent (R-MgBr), Diethyl ether, 0 °C to rt | 1,1-Dialkyl-3-amino-3-(oxan-4-yl)propan-1-ol |

Applications As Synthetic Intermediates

Precursors for Pharmaceutical Compounds and Active Pharmaceutical Ingredients (APIs)

The β-amino acid framework is a common structural motif in many biologically active compounds. Ethyl 3-amino-3-(oxan-4-yl)propanoate serves as a key starting material for the synthesis of several classes of therapeutic agents.

Thrombin is a crucial enzyme in the blood coagulation cascade, and its inhibitors are vital oral anticoagulants. While direct synthesis pathways involving this compound are not extensively documented in publicly available research, the synthesis of the potent thrombin inhibitor dabigatran (B194492) etexilate relies on a structurally similar intermediate, ethyl 3-(pyridin-2-ylamino) propanoate. nih.gov This intermediate is crucial for constructing the core of the dabigatran molecule. newdrugapprovals.orgconsensus.appresearchgate.netgoogleapis.comgoogle.com The established use of analogous β-amino esters in the synthesis of such direct thrombin inhibitors highlights the potential of this compound as a valuable precursor in the development of novel anticoagulant therapies. The general synthetic approach often involves the coupling of the β-amino ester with other key fragments to build the final complex structure of the API.

Proteases are a broad class of enzymes involved in numerous physiological and pathological processes, making them significant drug targets. The β-amino acid scaffold is a key component in the design of various protease inhibitors. For instance, research into inhibitors for cysteine cathepsins, a class of proteases, has utilized derivatives of 3-cyano-3-aza-β-amino acids. researchgate.netresearchgate.net These compounds are designed to interact with the active site of the protease, thereby inhibiting its function. The structural characteristics of this compound make it a suitable starting point for the synthesis of analogous protease inhibitors, where the amino and ester groups can be functionalized to achieve desired binding affinities and specificities.

The development of modern antidepressant medications often involves the synthesis of chiral molecules to ensure target specificity and reduce side effects. The antidepressant drug paroxetine (B1678475) is a prime example where a chiral intermediate is essential for its synthesis. google.com While the direct use of this compound in paroxetine synthesis is not explicitly detailed, structurally related compounds like ethyl 3-(methylamino)-3-oxopropanoate are employed in key synthetic steps. google.comgoogle.com These intermediates are crucial for establishing the correct stereochemistry of the final drug molecule. The presence of a chiral center in this compound, once resolved into its respective enantiomers, would make it a highly valuable chiral building block for the synthesis of paroxetine and other similar antidepressant drugs. nih.gov

Role in the Synthesis of Complex Organic Molecules

Beyond its applications in pharmaceuticals, this compound is a versatile building block for the synthesis of a wide array of complex organic molecules, including natural products and their analogues. nih.govuni-konstanz.denih.govmdpi.com The presence of multiple functional groups allows for its incorporation into larger molecular frameworks through various synthetic strategies. The tetrahydropyran (B127337) ring, in particular, is a common feature in many natural products with interesting biological activities. The ability to introduce this moiety via a versatile intermediate like this compound is of significant interest to synthetic organic chemists.

Utilization in Materials Science: Precursors for Polymeric Structures

The field of materials science is continually seeking novel monomers for the development of advanced polymers with tailored properties. Amino acid-based polymers are of particular interest due to their potential biocompatibility and biodegradability. While specific studies on the polymerization of this compound are not yet prevalent, the general class of amino acid esters is known to be suitable for the synthesis of poly(ester-urethane)s and poly(β-amino ester)s. These polymerization reactions typically involve the reaction of the amino and ester functionalities to form the polymer backbone. The incorporation of the oxane ring from this compound into a polymer chain could impart unique properties such as altered polarity, solubility, and thermal stability to the resulting material.

Conclusion and Future Research Directions

Summary of Current Research Landscape

A thorough review of the current scientific literature reveals that dedicated research on Ethyl 3-amino-3-(oxan-4-yl)propanoate is sparse. While the compound is commercially available, indicating its use in some capacity, likely as a synthetic intermediate, there is a notable absence of published studies detailing its specific synthesis, characterization, and applications. The research landscape is more developed for the broader classes of molecules to which it belongs: β-amino esters and compounds containing the tetrahydropyran (B127337) moiety.

The tetrahydropyran (THP) ring is a prevalent feature in numerous biologically active natural products and approved pharmaceutical drugs. pharmablock.comchemicalbook.com Its inclusion in a molecule is known to favorably influence pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability. pharmablock.com The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. pharmablock.com

Similarly, the β-amino ester functional group is a key component of many pharmaceuticals and serves as a versatile precursor in the synthesis of more complex molecules like β-lactams, peptides, and alkaloids. The development of catalytic asymmetric methods for the synthesis of chiral β-amino acids and their derivatives remains an active area of research. rsc.org

Given this context, the current research landscape for this compound can be described as nascent. The compound exists at the intersection of two important classes of molecules, suggesting significant untapped potential. The lack of specific research presents a clear opportunity for investigation into its fundamental chemistry and potential applications.

Emerging Synthetic Methodologies

The synthesis of β-amino esters has been a subject of extensive research, leading to the development of numerous synthetic strategies. While a specific, optimized synthesis for this compound is not documented, several emerging methodologies for the asymmetric synthesis of β-amino esters could be applied.

One of the most powerful and versatile methods for the synthesis of β-amino esters is the Mannich reaction . Recent advancements in this area have focused on the development of catalytic, enantioselective versions of this reaction. Organocatalysis, in particular, has provided a range of chiral catalysts that can promote the addition of enolizable carbonyl compounds to imines with high levels of stereocontrol. The application of such a catalyst to the reaction of a ketene (B1206846) silyl (B83357) acetal (B89532) derived from ethyl acetate (B1210297) with an imine generated from oxane-4-carbaldehyde and a suitable nitrogen source would be a plausible and efficient route to the target molecule.

Another prominent strategy is the conjugate addition of amines to α,β-unsaturated esters. This Michael-type addition is a straightforward method for constructing the β-amino ester framework. The development of chiral catalysts for the asymmetric aza-Michael reaction has been a significant focus, with both metal-based and organocatalytic systems showing high efficacy. organic-chemistry.org

Furthermore, biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and amino acids. researchgate.net The use of transaminases for the asymmetric amination of β-keto esters is a promising approach. A potential route to this compound could involve the enzymatic transamination of ethyl 3-oxo-3-(oxan-4-yl)propanoate.

These emerging methodologies, with their emphasis on stereocontrol and catalytic efficiency, offer promising avenues for the synthesis of enantiomerically pure this compound, which would be crucial for its potential applications in drug discovery.

Potential for Novel Applications in Drug Discovery and Chemical Biology

The structural features of this compound suggest a range of potential applications in drug discovery and chemical biology. The tetrahydropyran moiety is a well-established bioisostere for cyclohexane (B81311) and other cyclic systems, often leading to improved physicochemical and pharmacokinetic properties. pharmablock.com The incorporation of the THP ring can enhance aqueous solubility and reduce metabolic degradation compared to its carbocyclic analogues. pharmablock.com

The β-amino ester functionality provides a handle for further chemical modification, allowing for the construction of more complex molecular architectures. For instance, it can be readily converted to the corresponding β-amino acid, which can then be incorporated into peptide-based drugs or used as a scaffold for the synthesis of small molecule inhibitors of enzymes such as proteases and kinases.

Given the prevalence of the tetrahydropyran motif in modern drug discovery, this compound could serve as a valuable building block for the synthesis of novel compounds targeting a variety of diseases. For example, tetrahydropyran-containing molecules have been investigated as inhibitors of kinases, proteases, and other enzymes. pharmablock.comresearchgate.net The combination of the THP ring with the β-amino ester scaffold could lead to the discovery of new chemical entities with unique biological activities.

In chemical biology, this compound could be used to synthesize probes for studying biological processes. The amino group can be functionalized with fluorescent dyes, affinity tags, or other reporter groups, enabling the tracking and identification of its molecular targets within a cellular context.

Challenges and Opportunities in the Synthesis and Application of β-Amino Esters with Oxane Moieties

While the potential of β-amino esters with oxane moieties is significant, there are challenges that need to be addressed to fully realize their utility. A key challenge lies in the development of efficient and stereoselective synthetic methods. researchgate.net While general methods for β-amino ester synthesis exist, their application to substrates bearing a bulky and polar oxane substituent may require optimization of reaction conditions and catalyst systems. The synthesis of α-quaternary β-amino acids, for example, is a known synthetic challenge due to the steric hindrance around the newly formed stereocenter. rsc.org

Another challenge is the limited understanding of the structure-activity relationships (SAR) for this specific class of compounds. Without a body of research on the biological activities of related molecules, the design of new compounds with desired pharmacological profiles is more difficult.

Despite these challenges, the opportunities are substantial. The development of a robust and scalable synthesis of this compound would provide the scientific community with a valuable and versatile building block. This would open the door to the systematic exploration of its potential in medicinal chemistry.

The opportunity to investigate the impact of the oxane moiety on the biological activity and pharmacokinetic properties of β-amino ester-containing compounds is particularly exciting. Such studies could provide valuable insights for the design of future drug candidates with improved efficacy and safety profiles. Furthermore, the exploration of this compound in the synthesis of novel materials, such as biodegradable polymers, could represent another fruitful area of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.